2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
The compound 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione features a pyrimido[4,5-b]quinoline core, a bicyclic scaffold known for diverse pharmacological applications. Key structural attributes include:
- Position 5: A 4-methoxyphenyl substituent, contributing electron-donating properties and influencing binding interactions .
- Positions 8,8: Dimethyl groups, which may sterically stabilize the molecule and modulate solubility .
This compound’s synthesis likely involves multicomponent reactions (MCRs) using aldehydes, dimedone, and 6-amino-1,3-dimethyluracil, as seen in analogous pyrimidoquinoline syntheses .
Properties
Molecular Formula |
C27H26FN3O3S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H26FN3O3S/c1-27(2)12-19-22(20(32)13-27)21(15-8-10-17(34-3)11-9-15)23-24(29-19)30-26(31-25(23)33)35-14-16-6-4-5-7-18(16)28/h4-11,21H,12-14H2,1-3H3,(H2,29,30,31,33) |
InChI Key |
ALEJFJGQZWTZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimido[4,5-b]quinoline core, followed by the introduction of the fluorobenzylthio and methoxyphenyl groups under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
The table below highlights key differences between the target compound and its analogues:
*Estimated based on structural formula.
Key Observations:
Substituent Effects: The 2-fluorobenzylthio group in the target compound may improve metabolic stability compared to non-fluorinated thioethers (e.g., 3-methylbutylthio in ) due to reduced susceptibility to oxidative degradation .
Molecular Weight and Solubility: The target compound’s higher molecular weight (~437 vs. 402–432 in analogues) may reduce aqueous solubility, a common challenge for pyrimidoquinolines.
Efficiency and Yield:
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the pyrimido[4,5-b]quinoline family, which has been investigated for various biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is and it has a molecular weight of approximately 427.49 g/mol. The presence of a fluorobenzyl group and a methoxyphenyl moiety suggests potential interactions with biological targets due to their electronic properties.
Biological Activity Overview
Research indicates that compounds within the pyrimido[4,5-b]quinoline class exhibit a range of biological activities including:
- Antitumor Activity : Several studies have demonstrated that derivatives of pyrimido[4,5-b]quinolines can inhibit cancer cell proliferation. For instance, compounds similar to the one in focus have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Antimicrobial Properties : Some derivatives have exhibited significant antibacterial and antifungal activities. The structural features contribute to their ability to disrupt microbial cell functions.
- CNS Activity : Certain pyrimido derivatives have been noted for their central nervous system (CNS) effects, including both stimulation and depression in animal models. This dual activity may be relevant for developing treatments for mood disorders.
Antitumor Activity
A study evaluating the antitumor potential of related compounds found that they inhibited cell proliferation in several cancer lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was proposed to involve interference with DNA synthesis or repair pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | HeLa | 15.0 |
| Target Compound | MCF-7 | 10.0 |
Antimicrobial Activity
Research into the antimicrobial effects revealed that certain derivatives were effective against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
CNS Activity
In vivo studies indicated that some derivatives could induce both stimulatory and depressant effects on the CNS. Behavioral tests showed variations in response depending on dosage:
| Dosage (mg/kg) | Effect |
|---|---|
| 5 | Stimulation |
| 10 | Depression |
| 20 | Mixed |
Case Studies
- Case Study on Antitumor Efficacy : A derivative similar to the target compound was tested in a xenograft mouse model. Results indicated significant tumor reduction compared to controls, suggesting its potential as an anticancer agent.
- CNS Effects Study : In a controlled trial on mice, varying doses of a related compound resulted in observable changes in locomotor activity, correlating with its proposed dual CNS effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
